molecular formula C20H23FN2O3 B1527108 Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate CAS No. 1047655-89-9

Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

Cat. No. B1527108
M. Wt: 358.4 g/mol
InChI Key: VLKOZHAKGACLRD-UHFFFAOYSA-N
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Patent
US08575167B2

Procedure details

The object product (2.53 g, 94%) was obtained in the same manner as in Example 24(1) and using benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.98 g), 3-fluoroaniline (889 mg) and lithium perchlorate (960 mg).
[Compound]
Name
product
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
889 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:3]2([CH2:8][CH2:7][N:6]([C:9]([O:11][CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[O:10])[CH2:5][CH2:4]2)[CH2:2]1.[F:19][C:20]1[CH:21]=[C:22]([CH:24]=[CH:25][CH:26]=1)[NH2:23].Cl([O-])(=O)(=O)=O.[Li+]>>[F:19][C:20]1[CH:21]=[C:22]([NH:23][CH2:2][C:3]2([OH:1])[CH2:8][CH2:7][N:6]([C:9]([O:11][CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[O:10])[CH2:5][CH2:4]2)[CH:24]=[CH:25][CH:26]=1 |f:2.3|

Inputs

Step One
Name
product
Quantity
2.53 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.98 g
Type
reactant
Smiles
O1CC12CCN(CC2)C(=O)OCC2=CC=CC=C2
Step Three
Name
Quantity
889 mg
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Step Four
Name
Quantity
960 mg
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1)NCC1(CCN(CC1)C(=O)OCC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.